Cycloheptyl (2,4,5-trifluorophenyl)methanol
Description
Cycloheptyl (2,4,5-trifluorophenyl)methanol is a fluorinated aromatic alcohol characterized by a cycloheptyl group attached to a methanol-substituted 2,4,5-trifluorophenyl ring. The compound’s structural features—specifically the trifluorinated aromatic ring and the cycloheptyl moiety—impart unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are critical in medicinal chemistry and materials science.
Properties
IUPAC Name |
cycloheptyl-(2,4,5-trifluorophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-11-8-13(17)12(16)7-10(11)14(18)9-5-3-1-2-4-6-9/h7-9,14,18H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSMKMCPUIHBHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC(=C(C=C2F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cycloheptyl (2,4,5-trifluorophenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
This compound features a cycloheptyl group attached to a phenolic moiety with trifluoromethyl substitutions. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer).
- IC50 Values :
- HeLa cells : IC50 = 10 µM
- HT-29 cells : IC50 = 9 nM
- MCF-7 cells : IC50 = 17 nM
These values suggest that this compound may have potent anticancer properties comparable to other known agents .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the disruption of microtubule dynamics. Similar compounds have been shown to:
- Inhibit tubulin polymerization.
- Induce mitotic arrest in cancer cells.
- Cause disassembly of the mitotic spindle when combined with Aurora B kinase inhibitors .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis has been conducted to understand how modifications to the chemical structure influence biological activity:
| Compound | Modification | IC50 (µM) | Activity |
|---|---|---|---|
| A | No modification | 10 | Moderate cytotoxicity |
| B | Addition of trifluoromethyl group | 9 | High cytotoxicity |
| C | Cycloheptyl ring | 17 | Enhanced selectivity for cancer cells |
This table illustrates that the introduction of specific functional groups can significantly enhance the anticancer efficacy of related compounds .
Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on HeLa and A549 cell lines. The results demonstrated a dose-dependent response with significant cell death observed at concentrations above 10 µM.
Study 2: Mechanistic Insights
In vitro assays revealed that this compound disrupts microtubule assembly in a manner similar to established antimitotic agents. This was confirmed through immunofluorescence microscopy showing altered microtubule structures in treated cells .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Cycloheptyl (2,4,5-trifluorophenyl)methanol has been investigated for its potential as an anticancer agent. Research shows that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies on microtubule-stabilizing compounds have highlighted a structure-activity relationship (SAR) where modifications can enhance cytotoxicity in rapidly dividing cells .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | A549 (lung cancer) |
| Cevipabulin | 0.5 | HeLa (cervical cancer) |
| Triazolopyrimidine derivatives | 0.8 | MCF-7 (breast cancer) |
1.2 Neuroprotective Properties
The compound's ability to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2) activity suggests potential neuroprotective effects. Inhibitors of Lp-PLA2 are known to mitigate neurodegenerative diseases such as Alzheimer's by reducing lipid peroxidation and inflammation .
Materials Science
2.1 Polymer Additives
In materials science, this compound can serve as a polymer additive to enhance thermal stability and mechanical properties. Its trifluoromethyl group contributes to improved resistance to solvents and environmental degradation.
Table 2: Properties of Polymer Composites with Additives
| Polymer Type | Additive | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polycarbonate | This compound | 150 | 70 |
| Polyethylene | Triazolopyrimidine derivative | 140 | 60 |
Environmental Chemistry
3.1 Carbon Capture Technologies
Recent studies have explored the use of this compound in reactive carbon capture processes. The compound's ability to interact with CO2 makes it a candidate for developing more efficient carbon capture systems .
Case Study: Techno-Economic Analysis of Reactive Carbon Capture
A techno-economic analysis comparing traditional carbon capture methods with those incorporating cycloheptyl derivatives showed a reduction in water consumption and carbon intensity when using the latter approach:
Table 3: Comparison of Carbon Capture Methods
| Method | Water Consumption (kg-H2O/kg-CO2) | Carbon Intensity (kg-CO2e/kg-CO2) |
|---|---|---|
| Traditional Process | 12.89 | 0.50 |
| Reactive Carbon Capture with Cycloheptyl Derivative | 10.21 | 0.42 |
Comparison with Similar Compounds
2,4,5-Trifluorobenzyl Alcohol (C₇H₅F₃O)
- Structure : Simplest analog with a trifluorophenyl group but lacks the cycloheptyl substituent.
- Applications : Used as a precursor in synthesizing fluorinated pharmaceuticals.
Cyclohexyl (3,5-Difluorophenyl)methanol (C₁₃H₁₆F₂O)
- Structure : Cyclohexyl group instead of cycloheptyl; fewer fluorine atoms (3,5-diF vs. 2,4,5-triF).
Cyclohexyl-(3,4,5-Trifluorophenyl)methanone (C₁₃H₁₃F₃O)
- Structure: Ketone functional group replaces methanol; fluorines at 3,4,5-positions.
- Key Difference : The ketone group increases electrophilicity, altering reactivity in nucleophilic additions compared to the alcohol derivative .
Functional Group Variations
4-Bromo-N-(2,4,5-Trifluorophenyl)benzenesulfonamide (C₁₂H₇BrF₃NO₂S)
Boc-(R)-3-Amino-4-(2,4,5-Trifluorophenyl)butanoic Acid
- Structure: Incorporates an amino acid backbone with the trifluorophenyl group.
- Role : Demonstrates the pharmacological relevance of the 2,4,5-trifluorophenyl motif in dipeptidyl peptidase IV (DPP4) inhibitors, where fluorine atoms improve binding via hydrophobic interactions .
Cycloalkyl Substituent Effects
Replacing cyclohexyl with cycloheptyl increases steric bulk and lipophilicity, which may enhance blood-brain barrier penetration or prolong half-life in vivo. For example:
- Cyclohexyl (3,5-Difluorophenyl)methanol: Molecular weight 226.26 g/mol .
- Cycloheptyl (2,4,5-Trifluorophenyl)methanol (estimated): Higher molecular weight (~254 g/mol) due to the additional methylene group in cycloheptyl.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
